

Guignardone J: A Technical Overview of its Physicochemical Properties and Biological Activities

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Compound of Interest

Compound Name: *Guignardone J*

Cat. No.: *B12408263*

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Introduction

Guignardone J is a meroterpenoid, a class of natural products derived from both polyketide and terpenoid biosynthetic pathways. Isolated from the endophytic fungus *Guignardia* sp., **Guignardone J** has garnered attention for its potential synergistic antifungal properties, particularly against the opportunistic pathogen *Candida albicans*. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Guignardone J**, its biological activities, and the experimental protocols utilized for its study.

Physicochemical Properties

Guignardone J is a structurally complex molecule belonging to the cyclohexenone class of organic compounds.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₇ H ₂₄ O ₅	[1]
Molecular Weight	308.4 g/mol	[1]
IUPAC Name	(1R,3aR,5S,7R,9aS)-5,7-dihydroxy-7-(hydroxymethyl)-3a-methyl-1-(prop-1-en-2-yl)-2,3,5,6,9,9a-hexahydro-1H-cyclopenta[b]chromen-8-one	[1]
CAS Number	1825374-57-9	
Solubility	10 mM in DMSO	
Crystal Structure	Orthorhombic, Space Group P 21 21 21	[1]

Table 1: Physicochemical Properties of **Guignardone J**

Spectral Data

The structural elucidation of **Guignardone J** was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry. While the complete raw spectral data is found in the primary literature, the key chemical shifts are essential for its identification and characterization.

(Note: The specific ¹H and ¹³C NMR chemical shifts and coupling constants for **Guignardone J** are detailed in the primary literature and are crucial for unambiguous identification.)

Biological Activity: Synergistic Antifungal Effects

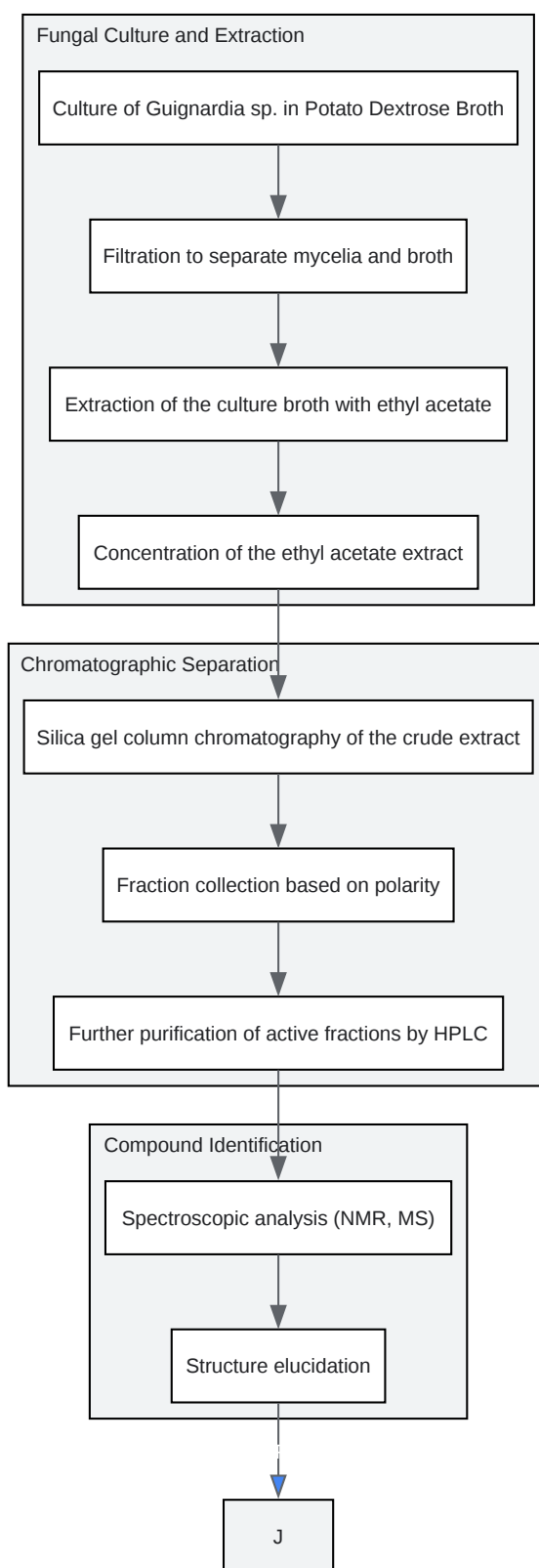
The most significant reported biological activity of **Guignardone J** is its synergistic antifungal effect when combined with the commonly used antifungal drug, fluconazole, against *Candida albicans*. This synergy suggests that **Guignardone J** may enhance the efficacy of fluconazole, potentially overcoming resistance mechanisms.

While the precise mechanism of this synergy has not been fully elucidated for **Guignardone J**, similar synergistic interactions with fluconazole often involve the disruption of the fungal cell membrane or the inhibition of efflux pumps, which are known mechanisms of fluconazole resistance.^{[2][3][4][5][6]} Further research is needed to pinpoint the exact molecular targets of **Guignardone J** and the signaling pathways it modulates in *C. albicans*.

Experimental Protocols

Isolation and Purification of Guignardone J

The following is a generalized workflow for the isolation of **Guignardone J** from the endophytic fungus *Guignardia* sp., based on common practices for natural product isolation.



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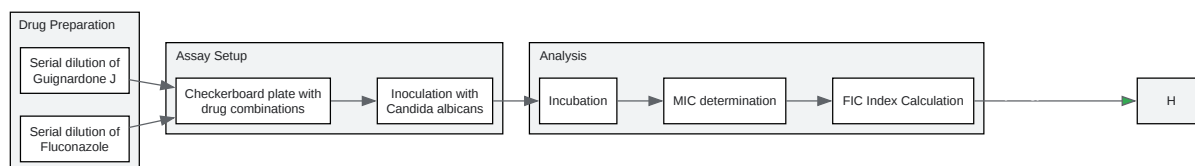
Figure 1: A generalized workflow for the isolation and identification of **Guignardone J**.

Antifungal Susceptibility Testing: Checkerboard Assay

The synergistic antifungal activity of **Guignardone J** with fluconazole is typically evaluated using a checkerboard microdilution assay. This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy.

Protocol Overview:

- **Preparation of Drug Solutions:** Stock solutions of **Guignardone J** and fluconazole are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium.
- **Inoculum Preparation:** A standardized inoculum of *Candida albicans* is prepared to a final concentration of $0.5\text{--}2.5 \times 10^5$ CFU/mL.
- **Plate Setup:** A 96-well microtiter plate is prepared with varying concentrations of **Guignardone J** in the rows and varying concentrations of fluconazole in the columns.
- **Inoculation and Incubation:** Each well is inoculated with the fungal suspension and the plate is incubated at 35°C for 24-48 hours.
- **Determination of MIC:** The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible fungal growth.
- **Calculation of FIC Index:** The FIC index is calculated using the following formula: $\text{FIC Index} = (\text{MIC of drug A in combination} / \text{MIC of drug A alone}) + (\text{MIC of drug B in combination} / \text{MIC of drug B alone})$
 - Synergy: $\text{FIC index} \leq 0.5$
 - Indifference: $0.5 < \text{FIC index} \leq 4.0$
 - Antagonism: $\text{FIC index} > 4.0$



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Figure 2: Workflow for the antifungal checkerboard assay.

Future Directions

Further research into **Guignardone J** is warranted to fully understand its potential as a therapeutic agent. Key areas for future investigation include:

- Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways in *C. albicans* that are affected by **Guignardone J**, both alone and in combination with fluconazole.
- In Vivo Efficacy: Evaluating the antifungal efficacy of **Guignardone J** in animal models of candidiasis.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of **Guignardone J** to identify key structural features responsible for its biological activity and to potentially develop more potent derivatives.
- Toxicology Studies: Assessing the safety profile of **Guignardone J** in preclinical models.

Conclusion

Guignardone J is a promising natural product with demonstrated synergistic antifungal activity. This technical guide provides a summary of its known physicochemical properties and biological activities, serving as a valuable resource for researchers in the fields of natural product chemistry, mycology, and drug discovery. The detailed experimental protocols outlined

herein provide a foundation for further investigation into the therapeutic potential of this intriguing meroterpenoid.

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